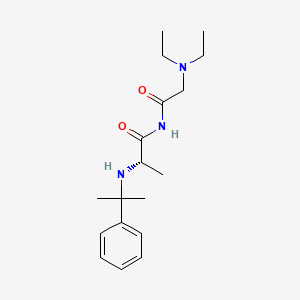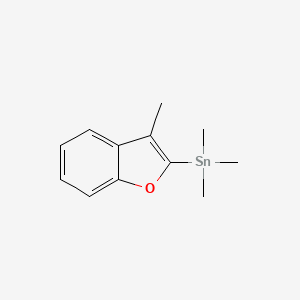![molecular formula C25H24O4 B14344768 2,5,6-Trimethyl-p-benzoquinone] CAS No. 103196-86-7](/img/structure/B14344768.png)
2,5,6-Trimethyl-p-benzoquinone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethyl-p-benzoquinone is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoquinone, characterized by the presence of three methyl groups attached to the benzene ring. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5,6-Trimethyl-p-benzoquinone can be synthesized through the oxidation of 2,3,6-trimethylphenol. One common method involves using tert-butyl hydroperoxide as the oxidizing agent in the presence of a catalyst. The reaction is typically carried out in microreactors at an optimized temperature of 40°C and a residence time of 12 minutes . Another method involves the use of hydrogen peroxide in an organic solvent, such as acetic acid, with a heteropolyacid catalyst .
Industrial Production Methods
Industrial production of 2,5,6-Trimethyl-p-benzoquinone often involves the oxidation of trimethylphenol with oxygen or an oxygen-containing gas mixture in the presence of a copper halide catalyst and a transition metal halide. The reaction is conducted in a two-phase reaction medium at elevated temperatures ranging from 20 to 120 degrees Celsius .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trimethyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as metals in aqueous acid or catalytic hydrogenation can be used.
Substitution: Reagents like N-bromosuccinimide can be used for free radical bromination at the benzylic positions.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of brominated or other substituted derivatives.
Applications De Recherche Scientifique
2,5,6-Trimethyl-p-benzoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including vitamin E.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its antioxidant properties and potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5,6-Trimethyl-p-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor in various biochemical pathways, forming semiquinone radicals and hydroquinone derivatives. These redox properties are crucial for its antioxidant activity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Trimethyl-1,4-benzoquinone: Another trimethyl derivative of benzoquinone with similar chemical properties.
1,4-Benzoquinone: A simpler quinone with fewer methyl groups, making it less hydrophobic and more reactive.
Uniqueness
2,5,6-Trimethyl-p-benzoquinone is unique due to its specific methyl group positioning, which influences its chemical reactivity and physical properties. The presence of three methyl groups enhances its hydrophobicity and stability compared to other quinones .
Propriétés
Numéro CAS |
103196-86-7 |
|---|---|
Formule moléculaire |
C25H24O4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2,3,5-trimethyl-6-[phenyl-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H24O4/c1-12-14(3)24(28)19(16(5)22(12)26)21(18-10-8-7-9-11-18)20-17(6)23(27)13(2)15(4)25(20)29/h7-11,21H,1-6H3 |
Clé InChI |
PAZDQUIOSQJSDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)C)C(C2=CC=CC=C2)C3=C(C(=O)C(=C(C3=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


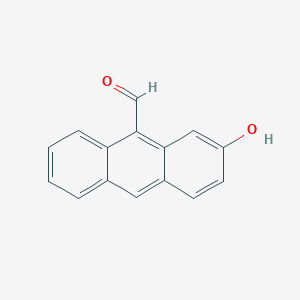
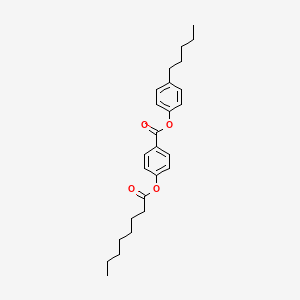
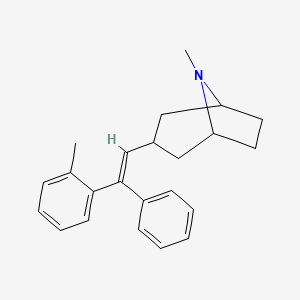
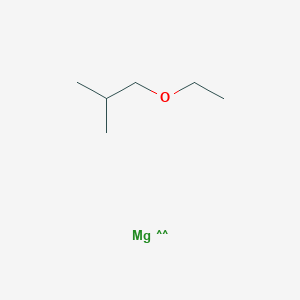
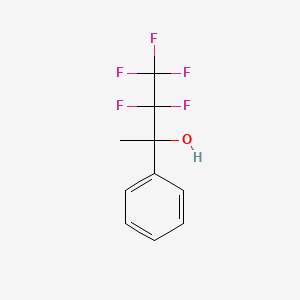
silane](/img/structure/B14344715.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
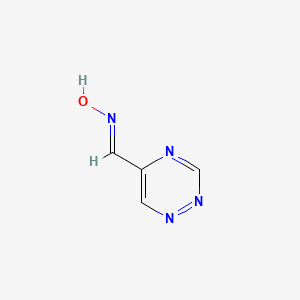
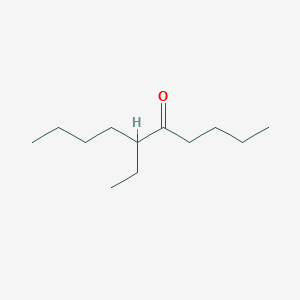
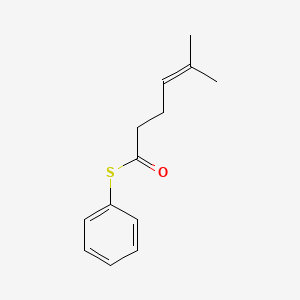
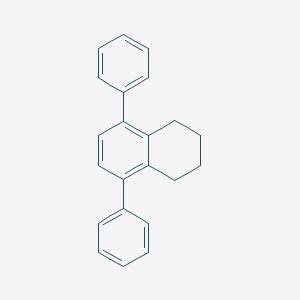
![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
